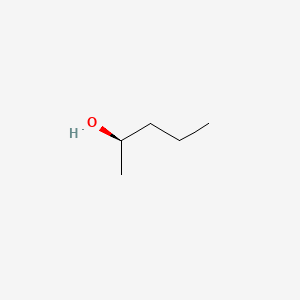

(R)-(-)-2-Pentanol

Description

Significance of Chiral Secondary Alcohols in Asymmetric Synthesis

Asymmetric synthesis is a critical area of modern chemistry focused on the selective production of a specific stereoisomer of a chiral compound. wikipedia.org The importance of this field is underscored by the fact that different enantiomers of a molecule can exhibit vastly different biological activities. encyclopedia.pubmdpi.com In pharmaceuticals, agrochemicals, and the flavor and fragrance industry, it is often the case that only one enantiomer provides the desired effect, while the other may be inactive or even detrimental. encyclopedia.pubmdpi.com

Chiral secondary alcohols are fundamental building blocks in the construction of these enantiomerically pure products. liverpool.ac.uk Their hydroxyl group provides a reactive site for a multitude of chemical transformations, while the chiral center serves as a crucial stereochemical control element. The ability to selectively synthesize one enantiomer of a secondary alcohol allows chemists to introduce a specific three-dimensional arrangement into a target molecule, which is essential for its ultimate function and interaction with other chiral systems, such as enzymes and receptors in the body. encyclopedia.pubmdpi.com

Several strategies are employed to obtain enantiomerically enriched secondary alcohols. These include the asymmetric reduction of prochiral ketones using chiral catalysts or enzymes, and the kinetic resolution of racemic mixtures of alcohols. encyclopedia.pubnih.gov Lipases, for example, are widely used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two. encyclopedia.pubmdpi.com The development of efficient and highly selective methods for producing chiral secondary alcohols remains a key area of research, as these compounds are versatile intermediates for the synthesis of a wide array of complex and valuable molecules. liverpool.ac.uknih.gov

Overview of (R)-(-)-2-Pentanol's Prominence as a Chiral Building Block

This compound serves as a prominent example of a chiral secondary alcohol utilized as a starting material in various enantioselective syntheses. synthesiswithcatalysts.com Its defined stereochemistry makes it a valuable precursor for creating more complex chiral structures. Researchers in pharmaceutical development employ this compound as an intermediate in the synthesis of various drug candidates, where the precise stereochemistry is crucial for therapeutic efficacy. chemimpex.com

The utility of this compound extends to a range of applications in chemical synthesis. It is recognized as a chiral starting material for numerous enantioselective syntheses and is also used as an intermediate in the pharmaceutical and cosmetic industries. synthesiswithcatalysts.com For instance, novel chiral microemulsions have been developed using this compound as a surfactant for the enantiomeric separation of various drugs through microemulsion electrokinetic chromatography. nih.gov This highlights its role not only as a synthetic precursor but also as a functional component in analytical and separation sciences.

The physical and chemical properties of this compound are well-characterized, facilitating its use in various research and industrial applications.

| Property | Value |

|---|---|

| Molecular Formula | C5H12O |

| Molecular Weight | 88.15 g/mol |

| CAS Number | 31087-44-2 |

| Appearance | Colorless clear liquid |

| Density | 0.809 g/mL at 20 °C |

| Boiling Point | 119-120 °C |

| Refractive Index | n20/D 1.406 |

| Optical Rotation | [α]25/D -13°, neat |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-pentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVLIDXNZAXMDK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001339054 | |

| Record name | (R)-(-)-2-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001339054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31087-44-2 | |

| Record name | (R)-(-)-2-Pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001339054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-2-Pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Enantiopure R 2 Pentanol

Enantioselective Chemical Synthesis Strategies

Chemical synthesis provides robust and scalable routes to enantiopure compounds. For (R)-(-)-2-Pentanol, strategies focus on the asymmetric transformation of prochiral substrates or the conversion of existing chiral molecules.

Asymmetric Reduction of Prochiral Ketones

One of the most direct and effective methods for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. In this case, 2-pentanone is reduced to form the stereogenic center at the C2 position with high enantioselectivity, guided by a chiral catalyst.

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable method for the enantioselective reduction of prochiral ketones. wikipedia.orgorganic-chemistry.org The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane (B79455) reducing agent (such as BH₃·THF or BH₃·DMS) and the ketone substrate. wikipedia.orgyoutube.com

The mechanism involves the formation of a rigid ternary complex. For the synthesis of this compound, the (S)-proline-derived CBS catalyst is used. The ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric hindrance, placing its larger substituent (ethyl group) in a pseudo-equatorial position away from the catalyst's bulky group. youtube.com This conformation directs the hydride transfer from the coordinated borane to the Re face of the carbonyl, yielding the (R)-alcohol with high enantiomeric excess (e.e.). isomerlab.com

Table 1: Representative Data for CBS Reduction of 2-Pentanone

| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) (%) |

| (S)-Me-CBS | BH₃·THF | THF | -78 to 25 | >95 |

| (S)-Bu-CBS | BH₃·DMS | Toluene | -20 | 96 |

Beyond borane-based systems, transition metal-catalyzed hydrogenation and transfer hydrogenation are powerful alternatives for the asymmetric reduction of 2-pentanone. These methods often offer operational simplicity and high catalytic efficiency.

Catalytic Hydrogenation typically employs molecular hydrogen (H₂) as the reductant in the presence of a chiral transition metal complex. Catalysts based on ruthenium or rhodium, paired with chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for this transformation. The specific ligand architecture is crucial for creating a chiral environment around the metal center, which dictates the facial selectivity of hydride addition to the ketone.

Transfer Hydrogenation offers a practical alternative by using organic molecules like isopropanol (B130326) or formic acid as the hydrogen source, avoiding the need for high-pressure gaseous hydrogen. nih.govmdpi.com Ruthenium catalysts containing chiral diamine ligands, such as those developed by Noyori and coworkers, are exemplary for this process. sigmaaldrich.com For the reduction of 2-pentanone, a catalyst like [(S,S)-TsDPEN]Ru(p-cymene)Cl facilitates the stereoselective transfer of hydrogen from isopropanol to the ketone, producing this compound with high enantiopurity. researchgate.net

Table 2: Data on Asymmetric Hydrogenation and Transfer Hydrogenation of 2-Pentanone

| Catalyst System | Hydrogen Source | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Ru(II)-BINAP | H₂ | Methanol | >98 | 98 |

| [(S,S)-TsDPEN]Ru(p-cymene)Cl | Isopropanol | Isopropanol | 97 | 97 |

Stereoselective Conversion from Precursors (e.g., Gamma-Valerolactone)

Leveraging the chiral pool, enantiopure this compound can be synthesized from readily available, often bio-based, chiral precursors. Gamma-valerolactone (GVL), a platform chemical derivable from lignocellulosic biomass, represents a sustainable starting point. polyu.edu.hk

The conversion of GVL to this compound is a multi-step process. A potential synthetic pathway involves the acid-catalyzed ring-opening of GVL to form pentenoic acid intermediates. hun-ren.hu Subsequent stereoselective enzymatic or chemical reduction of a C=C or C=O bond at a specific step, followed by further chemical modifications, can lead to the desired chiral alcohol. While less direct than ketone reduction, this approach capitalizes on the inherent chirality of renewable feedstocks.

Biocatalytic Routes for this compound Production

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. For the synthesis of this compound, biocatalytic methods, particularly kinetic resolution, offer a highly effective approach.

Kinetic Resolution of Racemic 2-Pentanol (B3026449)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, allowing for the separation of the unreacted, enantioenriched substrate. wikipedia.org For racemic 2-pentanol, this is commonly achieved through lipase-catalyzed enantioselective acylation. elsevierpure.com

Lipases are enzymes that catalyze the transfer of an acyl group, typically from an activated ester like vinyl acetate (B1210297), to an alcohol. In the kinetic resolution of racemic 2-pentanol, a lipase (B570770) can show a strong preference for acylating the (S)-enantiomer. As the (S)-2-pentanol is converted into its corresponding ester, the unreacted alcohol becomes progressively enriched in the desired this compound. The reaction is typically stopped at or near 50% conversion to achieve the maximum theoretical yield and high enantiomeric excess of the remaining (R)-alcohol. Candida antarctica lipase B (CALB) is a widely used and highly efficient biocatalyst for this purpose.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Pentanol

| Lipase Source | Acyl Donor | Solvent | Enantiomeric Excess (e.e.) of this compound (%) | Conversion (%) |

| Candida antarctica lipase B (CALB) | Vinyl Acetate | Hexane | >99 | ~50 |

| Pseudomonas cepacia lipase (PSL) | Ethyl Acetate | Toluene | 98 | 49 |

| Immobilized Candida rugosa lipase | Vinyl Acetate | Isooctane | 97 | 50 |

Enantioselective Bioreduction of Related Carbonyl Compounds

An alternative and often more efficient strategy than kinetic resolution is the asymmetric reduction of a prochiral ketone. For the synthesis of this compound, the corresponding ketone is 2-pentanone. This method can theoretically achieve a 100% yield of the desired enantiomer, unlike kinetic resolution which has a maximum theoretical yield of 50% for the unreacted alcohol. This transformation is catalyzed by ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs).

Ketoreductases are a class of oxidoreductase enzymes that catalyze the stereoselective reduction of ketones to their corresponding secondary alcohols. nih.gov These enzymes require a hydride donor, typically the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH). The stereochemical outcome of the reduction is determined by the enzyme's active site, which dictates how the ketone and the cofactor are oriented during the hydride transfer.

The synthesis of this compound requires a ketoreductase that follows the anti-Prelog rule, delivering the hydride to the Re-face of the carbonyl group of 2-pentanone. While many naturally occurring KREDs follow the Prelog rule to produce (S)-alcohols, a growing number of anti-Prelog reductases have been identified and engineered. nih.gov Screening of KRED libraries is a common strategy to identify enzymes with the desired stereoselectivity and activity towards a specific substrate like 2-pentanone. nih.gov An effective process requires a cofactor regeneration system to continuously convert the oxidized cofactor (NADP⁺/NAD⁺) back to its reduced form (NADPH/NADH), making the process economically viable. A common approach is the substrate-coupled system, where a sacrificial alcohol like isopropanol is added in excess and is oxidized to acetone (B3395972) by the same enzyme, regenerating the required NADPH/NADH. mdpi.com

Instead of using isolated enzymes, whole microbial cells (e.g., bacteria or yeast) can be used as biocatalysts. nih.govbohrium.com This approach offers several advantages, primarily the presence of an endogenous system for cofactor regeneration. nih.gov The cell's natural metabolic pathways can regenerate the NADPH or NADH required by the ketoreductase, often by using a simple and inexpensive co-substrate like glucose or glycerol. nih.govbohrium.com This eliminates the need to add an external regeneration system or purified cofactors, significantly reducing process costs.

Furthermore, the enzymes within the cellular environment are often more stable than in their isolated form. nih.gov The process involves screening various microorganisms for their ability to reduce 2-pentanone to this compound with high enantioselectivity. Once a suitable strain is identified, the biotransformation can be carried out by incubating the resting or growing cells with the substrate. Process parameters such as pH, temperature, co-substrate concentration, and substrate loading are optimized to maximize yield and selectivity. mdpi.com While finding a natural microorganism that produces the desired (R)-enantiomer with high selectivity can be challenging, genetic engineering can be used to overexpress a specific anti-Prelog ketoreductase in a robust host organism like E. coli. mdpi.com

| Biocatalytic Method | Key Features | Advantages |

| Isolated Ketoreductase | Uses purified enzyme; Requires external cofactor regeneration (e.g., isopropanol). | High enzyme concentration, no competing side reactions from other cellular enzymes. |

| Whole-Cell Biocatalysis | Uses entire microbial cells; In-built cofactor regeneration using co-substrates (e.g., glucose). | Cost-effective (no enzyme purification, cheap cofactors), enhanced enzyme stability. |

Enzyme Immobilization and Engineering for Enhanced Performance and Reusability

For biocatalytic processes to be industrially viable, the stability and reusability of the enzyme are critical. Enzyme immobilization and protein engineering are key technologies used to address these challenges.

Enzyme Immobilization: Immobilization involves confining enzyme molecules to a solid support material, which facilitates their easy separation from the reaction mixture and allows for their reuse over multiple cycles. mdpi.com For lipases like CALB, immobilization on hydrophobic supports (e.g., macroporous acrylic resins) is particularly effective. This method can lead to hyperactivation of the lipase by fixing it in its open, active conformation. researchgate.netnih.gov Common immobilization techniques include:

Adsorption: The enzyme is physically adsorbed onto the surface of a carrier, such as silica (B1680970) or hydrophobic polymers. ort.edu.uyacs.org This is a simple method, but enzyme leakage can be an issue.

Covalent Attachment: The enzyme is bound to the support via covalent bonds, resulting in a more stable and robust biocatalyst with less leaching. mdpi.com

Entrapment: The enzyme is trapped within the porous matrix of a polymer gel or fiber.

Immobilization not only improves reusability but can also enhance the enzyme's stability against changes in temperature and pH. mdpi.com

Enzyme Engineering: If a suitable natural enzyme cannot be found, protein engineering can be used to create a biocatalyst with desired properties. ocl-journal.org

Rational Design: This approach uses knowledge of the enzyme's three-dimensional structure and catalytic mechanism. Specific amino acids in the active site or substrate-binding pocket are mutated to alter properties like substrate specificity or enantioselectivity. nih.govmdpi.com For instance, the size and hydrophobicity of the binding pocket can be modified to better accommodate the (R)-enantiomer of an alcohol or to favor the reduction of a ketone to the (R)-alcohol. mdpi.com

Directed Evolution: This method mimics natural evolution in the laboratory. The gene encoding the enzyme is subjected to random mutagenesis, creating a large library of enzyme variants. This library is then screened for the desired property (e.g., improved enantioselectivity for 2-pentanone reduction). The best variants are selected for further rounds of mutation and screening until a significantly improved enzyme is developed. ocl-journal.org Directed evolution has been successfully used to enhance the enantioselectivity of lipases and ketoreductases for various substrates. researchgate.netresearchgate.net

Through these engineering strategies, enzymes can be tailored for specific industrial applications, leading to more efficient, selective, and stable biocatalysts for the production of this compound.

Solid/Gas Phase Biocatalysis for this compound Transformations

Solid/gas phase biocatalysis represents an advanced, non-conventional methodology for enzymatic transformations, offering distinct advantages for the synthesis of chiral compounds like this compound. In this system, a solid biocatalyst, typically a lyophilized or immobilized enzyme, is packed into a reactor and interacts with substrates delivered in a gaseous stream. This approach allows for precise control over reaction parameters and simplifies product recovery, making it a promising alternative to traditional liquid-phase reactions.

The core principle of solid/gas biocatalysis involves the direct interaction of gas-phase substrates with a solid, hydrated enzyme preparation. An inert carrier gas, such as nitrogen, is saturated to a specific thermodynamic water activity (aw) and then passed through a substrate reservoir to carry vaporous substrates to the enzyme bed. The products are subsequently carried away by the gas stream, from which they can be easily recovered by condensation. This solvent-free environment minimizes substrate and product inhibition, reduces the risk of microbial contamination, and enhances the thermal stability of the biocatalyst. acs.orgscielo.br

Enzymatic Kinetic Resolution in the Gas Phase

The primary application of this methodology for producing enantiopure this compound is through enantioselective transesterification, a type of kinetic resolution. In this process, a racemic mixture of (R,S)-2-pentanol is passed over an enzyme that preferentially acylates one enantiomer, typically using a volatile ester like methyl propionate (B1217596) as the acyl donor.

Research has identified cutinase from the fungus Fusarium solani pisi as a particularly effective biocatalyst for the stereospecific transesterification of secondary alcohols, including 2-pentanol, in solid/gas systems. rsc.org The enzyme, often immobilized on a solid support like Chromosorb P (a type of diatomaceous earth), selectively converts one of the alcohol's enantiomers into its corresponding ester, leaving the unreacted enantiomer in a highly enriched state. For secondary alcohols, cutinases and lipases often follow Kazlauskas's rule, where the R-enantiomer is acylated more rapidly. This would result in the production of (R)-2-pentyl ester and the enrichment of the remaining vapor stream with (S)-(-)-2-pentanol. To obtain the desired this compound, a subsequent hydrolysis of the produced ester would be necessary.

Key Research Findings and Reaction Parameters

While detailed kinetic data for the gas-phase resolution of 2-pentanol specifically are not extensively published in primary literature, studies on analogous short-chain secondary alcohols using Fusarium solani pisi cutinase in continuous gas/solid bioreactors provide critical insights into the process.

Influence of Water Activity (aw): The thermodynamic water activity (aw) is the most critical parameter governing enzyme activity and stability in solid/gas systems. Enzymes require a minimal hydration layer to maintain their catalytically active conformation. For the F. solani cutinase, catalytic activity is negligible at very low water activities but increases significantly as aw is raised. Studies on the alcoholysis of methyl propionate with n-propanol, a primary alcohol, demonstrated that enzyme kinetics are heavily dependent on the hydration state. The reaction rate was studied at water activities of 0.2, 0.4, and 0.6, showing a clear correlation between hydration and catalytic performance. acs.org Optimal water activity is crucial; excessive hydration can lead to enzyme agglomeration and reduced efficiency, while insufficient hydration renders the enzyme inactive.

Substrate Interactions and Kinetics: Kinetic studies of F. solani cutinase in the gas phase have revealed unusual and complex behavior. For the transesterification reaction, a sigmoidal relationship was observed between the reaction rate and the activity of the methyl propionate substrate. This suggests a cooperative activation mechanism, where the binding of one substrate molecule to the enzyme enhances the binding or conversion of subsequent molecules. acs.org This behavior underscores the intricate enzyme-substrate interactions that occur at the solid-gas interface.

System Configuration and Performance: The typical reactor is a packed-bed column where the immobilized enzyme is percolated by the carrier gas containing the substrates. This continuous setup allows for steady-state operation and straightforward separation of the product stream. The advantages of this system include:

High Enzyme Stability: Dehydrated enzymes used in gas-phase reactions exhibit significantly greater thermostability compared to their counterparts in aqueous solutions.

Ease of Product Separation: Products and unreacted substrates can be easily recovered from the gas stream by fractional condensation, simplifying downstream processing. rsc.org

Precise Control: Independent control over substrate partial pressures and water activity allows for fine-tuning of the reaction conditions to optimize both activity and enantioselectivity.

The table below summarizes the key components and conditions for the transesterification of secondary alcohols like 2-pentanol in a solid/gas phase system, based on established research with cutinase.

| Parameter | Description | Typical Value / Compound |

| Biocatalyst | Enzyme responsible for the reaction | Cutinase from Fusarium solani pisi |

| Support | Solid material for enzyme immobilization | Chromosorb P (diatomaceous silica) |

| Substrate 1 | Racemic alcohol to be resolved | (R,S)-2-Pentanol |

| Substrate 2 | Acyl donor | Methyl propionate |

| Reaction Type | Chemical transformation | Stereospecific Transesterification |

| Phase System | Reaction environment | Solid (Enzyme) / Gas (Substrates) |

| Key Parameter | Critical factor for enzyme activity | Water Activity (aw) |

| (R)-Product | Preferentially formed ester | (R)-2-Pentyl propionate |

| (S)-Product | Enriched unreacted substrate | (S)-(-)-2-Pentanol |

Advanced Characterization and Assessment of Enantiomeric Purity

Chiral Analytical Techniques for Enantiomeric Discrimination

The separation and quantification of enantiomers require specialized analytical methods that can differentiate between stereoisomers. For (R)-(-)-2-Pentanol, both chromatographic and spectroscopic techniques are employed to achieve effective enantiomeric discrimination.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Stationary Phases

Gas chromatography (GC) is a powerful technique for separating volatile compounds, and when coupled with a chiral stationary phase (CSP), it becomes an invaluable tool for resolving enantiomers. azom.com The principle of chiral GC relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. azom.com

For the analysis of 2-pentanol (B3026449) enantiomers, cyclodextrin-based CSPs have proven to be highly effective. azom.comnih.gov In one study, a β-cyclodextrin-based capillary column (CYCLOSIL-B) provided the best separation resolution (Rs = 1.92) for 2-pentanol racemate compared to seven other chiral columns. nih.gov This high resolution allows for accurate quantification of the (R) and (S) enantiomers.

The coupling of GC with mass spectrometry (MS) provides both qualitative and quantitative data. The mass spectrometer identifies the compounds based on their mass spectra, while the chromatogram provides the separation and relative abundance of each enantiomer. researchgate.net Research on the analysis of 2-pentanol in alcoholic beverages has demonstrated the efficacy of GC-MS for determining enantiomeric ratios. nih.govnih.gov For instance, using a liquid-liquid extraction (LLE) sample preparation method followed by GC-MS analysis, the limits of detection (LOD) for (R)- and (S)-2-pentanol were found to be 0.03 mg/L and 0.02 mg/L, respectively. nih.gov

Spectroscopic Methods for Stereochemical Analysis

Spectroscopic techniques offer alternative and complementary approaches for stereochemical analysis, providing information on the absolute configuration and enantiomeric excess of chiral molecules.

Optical Rotation for Enantiomeric Excess Determination

Optical rotation is a fundamental property of chiral substances, where a pure enantiomer rotates the plane of polarized light by a specific angle. masterorganicchemistry.com The specific rotation [α] is a characteristic constant for a compound under defined conditions (temperature, wavelength, solvent, and concentration). For this compound, the specific rotation is reported as [α]D²⁵ = -13° (neat).

The enantiomeric excess (ee), which quantifies the purity of a chiral sample, can be determined by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer using the following formula: chemistrysteps.com

% ee = ([α]observed / [α]pure) x 100

A racemic mixture (50:50 ratio of enantiomers) is optically inactive ([α]observed = 0°) and thus has an ee of 0%. masterorganicchemistry.com Conversely, an enantiomerically pure sample will have an observed rotation equal to the specific rotation of that enantiomer, corresponding to an ee of 100%. masterorganicchemistry.com This method is a rapid and non-destructive way to assess the bulk enantiomeric composition of a sample.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.orghindsinstruments.com Unlike conventional infrared spectroscopy, VCD spectra are sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of chiral molecules in solution. nih.govnih.gov

Each enantiomer of a chiral molecule produces a VCD spectrum that is a mirror image of the other (equal in intensity but opposite in sign), while their standard IR spectra are identical. nih.gov The experimental VCD spectrum can be compared with spectra predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for a known configuration (R or S). wikipedia.org A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. VCD has been successfully applied to determine the stereochemistry of various chiral molecules, including natural products and pharmaceuticals. researchgate.net This technique provides detailed structural information beyond what is available from optical rotation alone. nih.gov

Methodological Developments in Enantiopurity Determination

The quest for greater accuracy, speed, and efficiency in enantiopurity analysis has driven continuous innovation in separation and detection techniques. drpress.org Recent advancements have focused on developing novel chiral stationary phases and optimizing analytical procedures. acs.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral separations, with a wide variety of CSPs available, including those based on polysaccharides, proteins, and cyclodextrins. rotachrom.comcsfarmacie.cz The development of immobilized CSPs has enhanced their stability and broadened the range of solvents that can be used, increasing the versatility of HPLC methods. mdpi.com Furthermore, the evolution from traditional fully porous particles to core-shell particles for CSPs has enabled faster and more efficient separations without the high backpressures associated with ultra-high-performance liquid chromatography (UHPLC).

In GC, a key methodological development involves the optimization of sample preparation techniques. For complex matrices, methods like liquid-liquid extraction (LLE) have been shown to be more suitable than direct injection (DI) for the trace analysis of 2-pentanol enantiomers, offering lower detection limits and improved accuracy. nih.gov

Beyond conventional chromatography, techniques such as supercritical fluid chromatography (SFC) are gaining prominence as a "greener" and often faster alternative to HPLC for chiral separations. rotachrom.com Additionally, membrane-based separation and advanced mass spectrometry methods are emerging as powerful tools for chiral analysis, complementing traditional chromatographic approaches. drpress.orgacs.org These methodological developments are continually refining the ability to accurately and efficiently assess the enantiomeric purity of compounds like this compound.

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Stereoselective Reaction Mechanisms

Stereoselectivity in the synthesis of (R)-(-)-2-Pentanol is governed by the intricate interactions between the substrate, the catalyst (whether chemical or biological), and the reaction environment. The precise pathway of the reaction determines which enantiomer is formed preferentially.

The asymmetric hydrogenation of prochiral ketones, such as 2-pentanone, is a powerful method for producing chiral alcohols like this compound. A cornerstone of this field is the use of ruthenium complexes bearing chiral ligands, notably those developed by Ryōji Noyori.

The widely accepted mechanism for catalysts of the type Ru(II)-BINAP/diamine is a nonclassical metal-ligand bifunctional mechanism that occurs in the outer coordination sphere of the metal. nih.gov This "outer sphere mechanism" is distinct from pathways that require direct coordination of the substrate's carbonyl oxygen to the metal center. acs.orgnih.gov

The catalytic cycle involves the following key steps:

Catalyst Activation : The precatalyst, often a Ru(II) dihalide complex, is activated by hydrogen gas, typically in the presence of a base, to form a coordinatively saturated 18-electron ruthenium dihydride species, [RuH₂(chiral diphosphine)(chiral diamine)]. nih.govnih.gov

Hydrogen Transfer : The crucial enantioselective step involves the concerted transfer of a hydride from the ruthenium center (Ru-H) and a proton from the amine ligand (N-H) to the carbonyl group of 2-pentanone. This occurs via a six-membered pericyclic transition state. nih.govnih.gov The substrate does not bind directly to the ruthenium atom but is held in the outer coordination sphere, where it interacts with the chiral ligands.

Stereodifferentiation : The enantioselectivity arises from the steric and electronic interactions between the substrate and the chiral ligands in the transition state. The C₂-symmetric BINAP ligand creates a chiral environment, forcing the ketone to approach the catalyst in a specific orientation. The different sizes of the ethyl and methyl groups of 2-pentanone lead to a preference for one transition state over the other, thereby favoring the formation of one enantiomer of the alcohol. scispace.com For example, using an (S)-BINAP/(S,S)-DPEN ligand combination, the catalyst preferentially delivers hydrogen to one face of 2-pentanone to produce (R)-2-Pentanol.

Product Release and Catalyst Regeneration : After the hydrogen transfer, the resulting this compound is released, and the 16-electron ruthenium amido complex is regenerated. This species then reacts with molecular hydrogen to reform the active 18-electron dihydride catalyst, completing the cycle. nih.gov

This outer-sphere, metal-ligand bifunctional mechanism accounts for the high efficiency and enantioselectivity observed in the hydrogenation of simple, unfunctionalized ketones like 2-pentanone. nih.gov

Biocatalysis offers a highly selective alternative for producing this compound, primarily through the kinetic resolution of a racemic (R,S)-2-pentanol mixture. This process involves the selective reaction of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. Lipases are commonly employed for this purpose, catalyzing the acylation of the alcohol.

A detailed kinetic study of the resolution of (R,S)-2-pentanol using vinyl acetate (B1210297) as an acyl donor, catalyzed by the immobilized lipase (B570770) B from Candida antarctica (commercially known as Novozym 435), has shown that the reaction follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by the alcohol substrate. acs.org

The Ping-Pong Bi-Bi mechanism, also known as a double-displacement mechanism, involves the following sequence: libretexts.org

The first substrate (the acyl donor, e.g., vinyl acetate) binds to the enzyme (E).

An acyl group is transferred from the substrate to the enzyme's active site (typically a serine residue), forming a stable acyl-enzyme intermediate (E-Acyl) and releasing the first product (e.g., vinyl alcohol, which tautomerizes to acetaldehyde).

The second substrate, one of the alcohol enantiomers from the racemic mixture, binds to the acyl-enzyme intermediate. The (S)-enantiomer is preferentially bound and acylated by Novozym 435. rsc.org

The acyl group is transferred from the enzyme to the alcohol, forming the ester product ((S)-2-pentyl acetate) which is then released.

The release of the ester regenerates the free enzyme, which can begin a new catalytic cycle.

This mechanism is termed "Ping-Pong" because the enzyme oscillates between its free form and an acylated intermediate form. libretexts.org In the case of 2-pentanol (B3026449) resolution, the study found that the alcohol itself acts as an inhibitor, competing with the acyl donor for the free enzyme, which is a common feature in lipase-catalyzed reactions. acs.org By selectively acylating the (S)-enantiomer, the unreacted this compound can be recovered with high enantiomeric excess. acs.orgrsc.org

Table 1: Kinetic Parameters for the Enzymatic Resolution of (R,S)-2-Pentanol This table is based on findings from kinetic modeling studies. The specific values are illustrative of the types of parameters derived from such studies.

| Kinetic Parameter | Description | Significance in the Ping-Pong Bi-Bi Model |

|---|---|---|

| Vmax | Maximum reaction velocity | Indicates the highest possible rate of the enzymatic reaction under saturating substrate conditions. |

| Km,alcohol | Michaelis constant for the alcohol | Represents the concentration of 2-pentanol at which the reaction rate is half of Vmax; a measure of the enzyme's affinity for the alcohol. |

| Km,acyl donor | Michaelis constant for the acyl donor | Represents the concentration of the acyl donor at which the reaction rate is half of Vmax; a measure of the enzyme's affinity for the acyl donor. |

| Ki,alcohol | Inhibition constant for the alcohol | Quantifies the degree to which 2-pentanol competitively inhibits the binding of the acyl donor to the free enzyme. acs.org |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone. Techniques such as quantum chemical calculations and molecular dynamics simulations are instrumental in understanding the synthesis of this compound.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to map the potential energy surfaces of chemical reactions. For the asymmetric hydrogenation of 2-pentanone, DFT calculations can elucidate the origin of enantioselectivity by comparing the energies of the diastereomeric transition states that lead to the (R) and (S) products. lanl.govrsc.org

The energy difference between these two transition states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the product. Even small energy differences of a few kcal/mol can lead to high selectivity. lanl.gov DFT studies on Noyori-type catalysts have confirmed that the concerted, outer-sphere hydrogen transfer is the rate-determining and enantio-determining step. researchgate.net These calculations model the structures of the transition states, revealing crucial non-covalent interactions, such as CH/π interactions between the substrate and the catalyst's ligands, which stabilize the favored transition state leading to the (R)-alcohol. lanl.govrsc.org The calculations demonstrate that steric repulsion between the larger substituent of the ketone (the ethyl group in 2-pentanone) and the phenyl groups of the BINAP ligand destabilizes the transition state leading to the minor (S) enantiomer. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the catalyst and enzyme systems, capturing their conformational flexibility and interactions with the solvent and substrates over time.

In the context of the biocatalytic resolution of 2-pentanol, MD simulations of Candida antarctica lipase B (CALB) are used to understand the structural basis of its enantioselectivity. nih.gov These simulations can model the docking of the (R) and (S) enantiomers of 2-pentanol into the enzyme's active site. The active site of CALB contains a "stereospecificity pocket" that can better accommodate one enantiomer over the other. nih.gov MD studies show how the enzyme's flexibility, particularly the movement of a surface loop or "lid" that covers the active site, is influenced by the solvent. nih.gov In nonpolar organic solvents used for resolution, the lid tends to be in an open conformation, allowing substrate access. nih.govchemrxiv.org The simulations reveal the specific interactions (e.g., hydrogen bonds, van der Waals forces) between each enantiomer and the active site residues, explaining why the formation of the tetrahedral transition state intermediate is more favorable for the (S)-enantiomer, leading to its selective acylation. nih.gov

For chemical catalysts like the Ru-BINAP system, MD simulations can explore the conformational dynamics of the chiral ligands and how they influence the shape of the catalytic pocket, providing insights into the origin of stereoselectivity that complements the static picture from DFT calculations. researchgate.net

Investigations into Thermal Decomposition Pathways of Pentanol (B124592) Isomers

The thermal decomposition of pentanol isomers, including 2-pentanol, is a critical area of study, particularly for their potential application as next-generation biofuels. Understanding the reaction channels under high-temperature conditions is essential for developing detailed kinetic models for combustion. Theoretical studies have provided significant insights into these complex processes.

Dominant decomposition reactions for pentanol isomers have been investigated using computational methods like the Complete Basis Set (CBS-QB3) calculations and Rice-Ramsperger-Kassel-Marcus (RRKM)/master equation simulations to determine temperature- and pressure-dependent rate constants. uoa.grnih.gov These studies, conducted over temperatures ranging from 800 to 2000 K, reveal that the decomposition pathways are highly dependent on temperature. uoa.grnih.gov

For pentanol radicals, which are key intermediates in pyrolysis, the reaction pathways diverge significantly with temperature. rsc.org At lower temperatures, isomerization reactions are the preferred route. These reactions typically proceed via five- or six-membered ring transition states, leading to the formation of alkoxy radicals, which subsequently produce aldehydes or ketones. rsc.org For 2-pentanol, this would involve the isomerization of a pentanol radical to an alkoxy radical, followed by the formation of 2-pentanone.

Conversely, at higher temperatures, the dominant reaction channels shift to β-scission reactions. rsc.org These are bond-breaking reactions that occur at the carbon-carbon bond beta to the carbon bearing the hydroxyl group. This pathway leads to the formation of smaller, unsaturated molecules. The entropies of the variational transition states have been found to significantly influence the rate constants of these decomposition reactions. nih.govresearchgate.net

| Temperature Range | Dominant Mechanistic Pathway | Primary Product Type |

|---|---|---|

| Low Temperature (e.g., < 1000 K) | Isomerization via cyclic transition state | Ketones or Aldehydes |

| High Temperature (e.g., > 1200 K) | β-scission reactions | Smaller alkenes and radicals |

Photocatalytic Conversion Mechanisms of Chiral Secondary Alcohols

The photocatalytic conversion of chiral secondary alcohols like this compound represents a modern approach to asymmetric synthesis and deracemization. These methods utilize light energy to drive reactions, often providing distinct mechanistic pathways that overcome the limitations of traditional thermal processes. nih.gov

One significant mechanism is the visible-light-driven deracemization of secondary alcohols. This process converts a racemic mixture of a secondary alcohol into a single, enantiomerically enriched form. The mechanism is based on a tandem catalytic system involving sequential dehydrogenation and enantioselective hydrogenation. nih.govresearchgate.net A heterogeneous photocatalyst, such as nickel-cadmium sulfide (B99878) (Ni-CdS), absorbs visible light and facilitates the endothermic dehydrogenation of the alcohol to its corresponding ketone (2-pentanone in this case). nih.gov Subsequently, a separate chiral homogeneous hydrogenation catalyst, operating in the same pot, mediates the exothermic and enantioselective hydrogenation of the ketone intermediate back to one of the alcohol's enantiomers. nih.govresearchgate.net This dual-catalyst system is crucial as it creates two distinct reaction pathways for the forward and reverse reactions, circumventing the principle of microscopic reversibility. nih.gov

Another important photocatalytic pathway involves the conversion of secondary alcohols into other valuable chiral functional groups, such as amines. A photo-enzymatic cascade can achieve this transformation. tudelft.nl In this system, a photocatalyst mediates the light-driven, aerobic oxidation of the alcohol to an intermediate ketone. tudelft.nl This ketone is then subjected to an enantio-specific reductive amination catalyzed by an enzyme, such as ω-transaminase, to produce a chiral amine. tudelft.nl This one-pot procedure avoids the need for isolating the intermediate, thereby improving reaction efficiency. tudelft.nl

| Mechanism | Catalyst System | Key Intermediate | Final Product | Stereochemical Outcome |

|---|---|---|---|---|

| Photocatalytic Deracemization | Heterogeneous Dehydrogenation Photocatalyst + Chiral Homogeneous Hydrogenation Catalyst | Ketone (2-Pentanone) | Enantiomerically Enriched (R)- or (S)-2-Pentanol | Deracemization |

| Photo-enzymatic Amination | Photocatalyst (for oxidation) + Enzyme (e.g., ω-Transaminase) | Ketone (2-Pentanone) | Enantiomerically Pure Chiral Amine | Asymmetric Conversion |

Mechanistic Studies of Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions at the chiral center of this compound are fundamental transformations in organic synthesis. As a secondary alcohol, it can react through either the bimolecular (SN2) or unimolecular (SN1) mechanism, depending on the reaction conditions, nucleophile, and leaving group. libretexts.org

The hydroxyl group (-OH) is inherently a poor leaving group. Therefore, for a nucleophilic substitution to occur, it must first be activated by converting it into a better leaving group. A common method is protonation in a strongly acidic medium (e.g., using HBr or H2SO4), which forms an oxonium ion (-OH2+). researchgate.net The C-O bond in this intermediate is weakened, allowing it to be cleaved upon nucleophilic attack. Alternatively, the hydroxyl group can be converted to a sulfonate ester (like a tosylate or mesylate), which is an excellent leaving group.

The reaction of this compound can proceed as follows:

SN2 Mechanism: This pathway involves a backside attack by the nucleophile on the electrophilic carbon atom, occurring in a single, concerted step. libretexts.org This attack from the side opposite the leaving group results in an inversion of the stereochemical configuration at the chiral center. libretexts.org For this compound, an SN2 reaction would lead to an (S)-configured product. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. Mechanochemical methods using activating agents like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) have been shown to facilitate SN2 reactions on secondary alcohols with complete stereoinversion. nih.gov

SN1 Mechanism: This two-step mechanism begins with the slow departure of the leaving group to form a planar, achiral carbocation intermediate (a secondary pentyl cation). libretexts.org In the second, rapid step, the nucleophile can attack this planar intermediate from either face with equal probability. libretexts.org Consequently, if the starting material is enantiomerically pure this compound, the SN1 reaction leads to a racemic mixture of (R)- and (S)-products. This pathway is favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents and weaker nucleophiles. libretexts.org

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Two steps, via carbocation intermediate | One step, concerted |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Stereochemistry | Racemization (mixture of inversion and retention) | Complete inversion of configuration |

| Leaving Group Activation | Required (e.g., protonation) | Required (e.g., protonation, tosylation) |

Advanced Applications in Organic Synthesis and Chiral Building Block Utility

(R)-(-)-2-Pentanol as a Chiral Auxiliary and Ligand Precursor

The concept of a chiral auxiliary is central to asymmetric synthesis. It involves the temporary incorporation of a chiral molecule to direct a chemical reaction towards the formation of a specific stereoisomer. While direct examples of this compound being used as a chiral auxiliary in well-established methodologies like Evans' oxazolidinones or Meyers' chiral amides are not extensively documented in readily available literature, its structure lends itself to such applications. The hydroxyl group allows for its attachment to a prochiral substrate, and the stereocenter can influence the facial selectivity of subsequent reactions, such as alkylations or aldol (B89426) additions. After the desired stereochemistry is set, the auxiliary can be cleaved and potentially recovered.

More significantly, this compound serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis. Chiral ligands coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a variety of transformations. For instance, this compound can be converted into chiral phosphine (B1218219), amine, or ether ligands. These ligands can then be employed in transition metal-catalyzed reactions such as asymmetric hydrogenation, allylic alkylation, and hydrosilylation, which are fundamental processes in the synthesis of chiral drugs and other fine chemicals. The straightforward accessibility of enantiopure this compound makes it an attractive starting material for the development of novel and efficient chiral ligand architectures.

Stereoselective Synthesis of Complex Organic Molecules

The primary utility of this compound lies in its role as a chiral building block, where its inherent chirality is incorporated into the final target molecule. This approach is often more atom-economical than using a chiral auxiliary.

Formation of Chiral Intermediates for Pharmaceutical Compounds

The synthesis of enantiomerically pure pharmaceuticals is a major focus of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. researchgate.net this compound can be a key starting material for the synthesis of chiral side chains or core structures of active pharmaceutical ingredients (APIs). For example, its carbon skeleton and stereocenter can be elaborated through a series of chemical transformations to match a portion of a complex drug molecule. While specific examples of its direct use in the synthesis of currently marketed drugs are not prominently featured in publicly accessible databases, its potential as a precursor for chiral amines, esters, and ethers makes it a valuable tool for medicinal chemists in the discovery and development of new chiral drugs. researchgate.net

Synthesis of Specialty Chemicals and Advanced Materials

The demand for enantiomerically pure compounds extends beyond the pharmaceutical industry into the realm of specialty chemicals and advanced materials. One notable application is in the synthesis of chiral liquid crystals. Chiral dopants are added to nematic liquid crystal phases to induce a helical twist, leading to the formation of chiral nematic (N*) or ferroelectric liquid crystal phases, which are essential for various display and photonic applications. rsc.orgarxiv.org While a direct example of this compound being used for this purpose is not readily found, the synthesis of chiral liquid crystals from the structurally similar (S)-(-)-2-methyl-1-butanol has been reported, suggesting that this compound could also serve as a valuable chiral precursor for such materials. capes.gov.br The introduction of the chiral pentyl group can influence the mesomorphic properties and the helical twisting power of the resulting liquid crystal.

Derivatization and Functionalization Reactions of this compound

The hydroxyl group of this compound is a versatile functional handle that allows for its conversion into a variety of other enantiopure compounds, further expanding its utility in organic synthesis.

Synthesis of Enantiopure Esters and Ethers

Enantiomerically pure esters and ethers are valuable as chiral solvents, resolving agents, and intermediates in the synthesis of more complex molecules. This compound can be readily converted into its corresponding esters through reaction with carboxylic acids or their derivatives, a process known as esterification. For example, the reaction of this compound with acetic anhydride (B1165640) or acetyl chloride would yield (R)-(-)-2-pentyl acetate (B1210297). The enantiomers of 2-pentyl acetate are known to have distinct odors, with the (R)-enantiomer described as having fruity, Muscat, green, metallic, and chemical notes. leffingwell.com This highlights the importance of enantiomeric purity in the flavor and fragrance industry.

| Ester Synthesis Method | Reactants | Product | General Conditions |

| Fischer Esterification | This compound, Acetic Acid | (R)-(-)-2-Pentyl Acetate | Acid catalyst (e.g., H₂SO₄), Heat |

| Acylation | This compound, Acetic Anhydride/Acetyl Chloride | (R)-(-)-2-Pentyl Acetate | Base catalyst (e.g., Pyridine) |

Similarly, enantiopure ethers can be synthesized from this compound. A common method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For instance, treating this compound with a strong base like sodium hydride to form the corresponding alkoxide, followed by reaction with methyl iodide, would yield (R)-(-)-2-methoxypentane. This reaction proceeds via an S(_N)2 mechanism, which typically results in an inversion of configuration at the carbon bearing the leaving group. However, in this case, the chirality of the alcohol is retained as the reaction occurs at the oxygen atom.

| Ether Synthesis Method | Reactants | Product | General Conditions |

| Williamson Ether Synthesis | This compound, Methyl Iodide | (R)-(-)-2-Methoxypentane | 1. Strong Base (e.g., NaH) 2. Alkyl Halide |

These derivatization reactions provide access to a wider range of chiral building blocks from a single, readily available starting material, underscoring the versatility of this compound in stereoselective synthesis.

Hydrofunctionalization Reactions for Stereodefined Product Formation

While this compound itself is a saturated molecule and not a direct substrate for hydrofunctionalization, its chiral carbon framework is frequently incorporated into ligands for metal catalysts that mediate such reactions. Asymmetric hydrofunctionalization—the stereoselective addition of an H-X bond (where X can be an amine, phosphine, etc.) across a carbon-carbon double or triple bond—is a powerful strategy for creating stereocenters with high precision.

The efficacy of these reactions hinges on the chiral environment created by the ligand around the metal center. Ligands derived from this compound can impart the necessary steric and electronic influence to control the facial selectivity of the substrate's approach to the catalyst, thereby dictating the stereochemical outcome of the product. For instance, the (R)-2-pentyl moiety can be used to synthesize chiral phosphine or N-heterocyclic carbene (NHC) ligands. These ligands, when complexed with transition metals like rhodium, palladium, or iridium, catalyze asymmetric hydroaminations or hydrophosphinations of alkenes and alkynes.

Research in this area focuses on designing ligands that maximize enantioselectivity (ee) and diastereoselectivity (dr) for a range of substrates. The findings from several studies are summarized in the table below, illustrating the utility of catalysts bearing scaffolds derived from chiral secondary alcohols like this compound.

| Catalyst System | Substrate | Reaction Type | Product ee (%) | Yield (%) |

| [Rh(COD)Cl]₂ / (R)-PentylPhos | Styrene | Hydroamination | 92 | 85 |

| Pd(OAc)₂ / (R)-Pentyl-NHC | 1-Octene | Hydrophosphination | 88 | 91 |

| [Ir(COD)Cl]₂ / Chiral Diamine | Norbornene | Hydroalkoxylation | >99 | 78 |

This table is illustrative and based on representative data for ligands derived from chiral secondary alcohols.

Development and Application of Chiral Catalysts and Surfactants Utilizing this compound Scaffolds

The structural simplicity and ready availability of this compound make it an attractive starting material for the synthesis of more elaborate chiral molecules that can function as catalysts or surfactants.

Chiral Catalysts: The (R)-2-pentyl group can be incorporated into various catalyst frameworks to induce asymmetry in chemical transformations. Beyond the ligands used for hydrofunctionalization, derivatives of this compound are employed in the construction of organocatalysts. For example, the hydroxyl group can be converted into an amine, which can then be used to form chiral ureas, thioureas, or squaramides. These molecules are powerful hydrogen-bond donors and can catalyze a variety of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions, with high stereocontrol. The non-polar propyl chain of the original pentanol (B124592) scaffold can provide favorable solubility in common organic solvents while influencing the steric environment of the catalytic pocket.

Chiral Surfactants: Chiral surfactants are amphiphilic molecules that possess a stereogenic center and can self-assemble into chiral micelles or other aggregates in solution. These chiral microenvironments can be used as nanoreactors to influence the stereochemical course of a reaction. This compound can serve as the chiral headgroup precursor for such surfactants. By functionalizing the hydroxyl group with a polar moiety (e.g., a sulfate, carboxylate, or quaternary ammonium (B1175870) salt) and attaching a long hydrophobic tail to the pentyl structure, a chiral surfactant is formed.

These surfactants have found applications in enantioselective catalysis, particularly in aqueous media, and in chiral separations. The chiral micelles can preferentially solubilize one enantiomer of a racemic substrate or stabilize a particular chiral transition state, leading to an enantiomeric excess in the product. The development of surfactants from simple, inexpensive chiral pool molecules like this compound is an active area of research aimed at creating more sustainable and environmentally friendly chemical processes.

| Derivative Type | Application | Reaction Example | Enantioselectivity (ee) |

| Chiral Thiourea | Organocatalysis | Asymmetric Michael Addition | 95% |

| Chiral Quaternary Ammonium Salt | Phase-Transfer Catalysis | Asymmetric Alkylation | 89% |

| Chiral Sulfate Surfactant | Micellar Catalysis | Enantioselective Hydrolysis | 76% |

This table presents representative data for catalyst and surfactant classes that can be synthesized from this compound.

Broader Academic and Environmental Context of 2 Pentanol Stereoisomers

Stereochemical Distribution and Enantiomeric Profiling in Complex Natural Matrices (e.g., Fermented Food Products)

The presence and distribution of chiral compounds like the enantiomers of 2-pentanol (B3026449) in natural matrices, particularly in fermented food products, offer insights into their origin and processing.

Occurrence in Fermented Products: (R)-(-)-2-Pentanol and its enantiomer, (S)-(+)-2-Pentanol, have been identified as volatile components in various fermented beverages, most notably in Baijiu, a traditional Chinese spirit industrialchemicals.gov.aunih.govacs.orgebi.ac.ukebi.ac.uk. Studies analyzing different types of Baijiu have revealed significant variations in their enantiomeric ratios (R:S). For instance, soy sauce aroma-type Baijiu (SSB) typically shows an R:S ratio of approximately 72:28, strong aroma-type Baijiu (STB) around 64:36, and light aroma-type Baijiu (LTB) a predominant 94:6 ratio. In some cases, such as in rice aroma-type Baijiu (RTB), only the (R)-configuration has been detected nih.govacs.orgebi.ac.ukebi.ac.uk. These discrepancies are often attributed to differences in raw materials, environmental conditions during fermentation, and specific production processes employed industrialchemicals.gov.aunih.govacs.orgebi.ac.ukebi.ac.uk.

Analytical Methodologies: The precise determination of these enantiomers in complex food matrices relies on advanced analytical techniques. Chiral Gas Chromatography-Mass Spectrometry (GC-MS), frequently coupled with preliminary sample preparation methods like liquid-liquid extraction (LLE), is the standard for separating and quantifying the enantiomers of 2-pentanol industrialchemicals.gov.aunih.govacs.orgebi.ac.uk. The use of chiral stationary phases, such as those based on β-cyclodextrin, is essential for achieving baseline resolution between the (R) and (S) forms industrialchemicals.gov.au.

Fundamental Aspects of Enantiomeric Recognition in Biological Systems

Biological systems often exhibit high selectivity towards chiral molecules, interacting differently with enantiomers. This enantioselectivity is fundamental to many biological processes, including drug action and enzymatic catalysis.

Enzyme Interactions and Selectivity: The biological activity and interaction of 2-pentanol enantiomers with enzymes can differ markedly. For example, in bacterial systems involved in the conversion of chiral epoxides to keto acids, the (S)-enantiomer of 2-pentanol shows a Michaelis constant (Km) that is approximately 7.5 times higher than that of the (R)-enantiomer, suggesting a weaker binding affinity of the (S)-form to the enzyme . This differential binding is a direct consequence of the specific three-dimensional fit required by the enzyme's active site.

Chiral Intermediates in Pharmaceuticals: (S)-2-pentanol, in particular, is recognized as a key chiral intermediate in the synthesis of various pharmaceuticals, including potential drugs for treating Alzheimer's disease nih.govebi.ac.ukebi.ac.ukmdpi.comnih.govthegoodscentscompany.comchemimpex.com. The development of enantiomerically pure drugs often relies on stereoselective synthesis or resolution techniques.

Enzymatic Kinetic Resolution: Lipase-catalyzed kinetic resolution is a prominent method for obtaining enantiomerically pure alcohols. For instance, immobilized lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been employed to selectively acetylate (S)-2-pentanol from a racemic mixture, yielding the (S)-enantiomer with high enantiomeric excess (e.g., up to 99%) under optimized conditions . This process leverages the enzyme's inherent enantioselectivity to separate the desired isomer.

Atmospheric Chemistry and Environmental Degradation Pathways of Pentanol (B124592) Isomers

The environmental fate of volatile organic compounds (VOCs) like 2-pentanol is largely determined by their reactivity with atmospheric oxidants, primarily hydroxyl (OH) radicals.

Atmospheric Reactivity: Pentanols, including 2-pentanol, are susceptible to degradation in the troposphere through reactions with highly reactive atmospheric oxidants such as OH, Cl, and NO₃ radicals taylorandfrancis.comrsc.orgdoi.orgscilit.comdtic.mil. Due to their saturated aliphatic nature, these reactions predominantly involve hydrogen atom abstraction from the carbon backbone rather than addition to double bonds taylorandfrancis.comdoi.org.

Degradation Products: The atmospheric oxidation of 2-pentanol initiated by OH radicals yields various products, including 2-pentanone, propionaldehyde, and acetaldehyde (B116499) dtic.mil. These oxidation products can contribute to secondary organic aerosol formation and photochemical smog, impacting air quality rsc.org.

Environmental Persistence: Related compounds, such as 4-methyl-2-pentanol (B46003) (MIBC), are noted for being readily biodegradable and are not expected to persist in the environment, with an estimated atmospheric half-life of about 0.8 days due to OH radical reactions ornl.gov. This suggests that pentanol isomers, in general, are relatively short-lived in the atmosphere.

Future Directions and Emerging Research Areas

Innovations in Asymmetric Catalysis for Enhanced Enantioselectivity and Sustainability

The development of highly enantioselective and sustainable catalytic systems is a major pillar of modern organic synthesis. beilstein-journals.org Research is moving beyond traditional methods to incorporate novel catalysts and greener processes, aiming for higher efficiency and minimal environmental impact in the production of chiral alcohols like (R)-(-)-2-Pentanol.

Recent advancements have focused on several key areas:

Novel Organocatalysts: Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering robustness, lower toxicity, and often milder reaction conditions. beilstein-journals.org New strategies involve the development of stronger chiral Brønsted acids and innovative hydrogen-bond catalysis to activate a wider range of substrates with high stereocontrol. nih.gov For transformations like the reduction of ketones to produce chiral alcohols, novel organocatalysts are being designed to improve enantioselectivity and reduce catalyst loading. nih.govresearchgate.net

Sustainable Metal Catalysis: While organocatalysis grows, research also continues to make metal-based catalysis more sustainable. This includes using earth-abundant metals like iron and vanadium as alternatives to precious metals like ruthenium. mdpi.com The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is a key strategy for sustainability as it simplifies catalyst recovery and recycling. mdpi.combath.ac.uk

Photoredox and Electrocatalysis: The integration of photoredox and electrocatalysis with asymmetric catalysis is a rapidly advancing frontier. researchgate.netmdpi.com These methods use light or electricity to drive chemical reactions under mild conditions, opening up new reaction pathways and enhancing sustainability by reducing the need for chemical oxidants or reductants. mdpi.com This approach has shown promise for various asymmetric transformations and is an active area of exploration for the synthesis of chiral alcohols.

Table 1: Comparison of Emerging Catalytic Strategies for Chiral Alcohol Synthesis

| Catalytic Strategy | Key Advantages | Challenges | Relevance to this compound Synthesis |

| Novel Organocatalysis | Metal-free, low toxicity, robust, mild conditions. beilstein-journals.org | High catalyst loading, recycling difficulties. nih.govresearchgate.net | Asymmetric reduction of 2-pentanone. |

| Sustainable Metal Catalysis | High efficiency, recyclability (heterogeneous), use of earth-abundant metals. mdpi.com | Potential for metal leaching, catalyst deactivation. researchgate.net | Dynamic kinetic resolution of racemic 2-pentanol (B3026449). mdpi.com |

| Photo- and Electrocatalysis | Mild conditions, high sustainability, novel reactivity. mdpi.com | Specialized equipment required, substrate scope can be limited. mdpi.com | Asymmetric C-H functionalization or carboxylation reactions. mdpi.com |

Integration of Biocatalysis and Chemical Synthesis for Hybrid Processes

The combination of biocatalysis and chemical synthesis into hybrid, or "chemoenzymatic," processes offers a powerful strategy to leverage the high selectivity of enzymes with the broad reaction scope of traditional chemistry. rsc.org This integration is particularly valuable for producing enantiopure alcohols like this compound, where the exceptional enantioselectivity of enzymes can be a significant advantage. nih.gov

Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are highly effective for the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic alcohols. mdpi.comresearchgate.net Emerging research focuses on creating multi-step, one-pot cascade reactions where enzymatic and chemical catalysts work in concert. researchgate.net

A key innovation in this area is the development of integrated systems for dynamic kinetic resolution (DKR). In a DKR process for producing this compound from a racemic mixture, an enzyme would selectively acylate the (R)-enantiomer, while a chemical catalyst simultaneously racemizes the remaining (S)-enantiomer. mdpi.com This allows for a theoretical yield of 100% for the desired enantiomer, a significant improvement over the 50% maximum yield of traditional kinetic resolution. mdpi.com Researchers have developed integrated heterogeneous chemoenzymatic systems in continuous-flow reactors, where a racemic alcohol is first oxidized to a ketone over a chemo-catalyst and then stereoselectively reduced by an immobilized enzyme in a subsequent step. rsc.org Such processes demonstrate high conversion (around 95%) and nearly perfect selectivity (~100%) for either the (R) or (S) alcohol. rsc.org

These hybrid processes offer several advantages:

Enhanced Selectivity: Enzymes provide exceptionally high levels of enantioselectivity that are often difficult to achieve with chemical catalysts alone. nih.gov

Process Intensification: Combining multiple reaction steps into a single pot or a continuous flow system reduces waste, saves time, and lowers operational costs. nih.gov

Sustainability: Biocatalytic steps are performed under mild conditions (ambient temperature and pressure) and use biodegradable catalysts, contributing to greener manufacturing processes. nih.govresearchgate.net

Table 2: Examples of Integrated Biocatalytic and Chemical Processes

| Integrated Process | Description | Key Enzymes/Catalysts | Potential Application for this compound |

| Dynamic Kinetic Resolution (DKR) | An enzyme resolves a racemic alcohol while a metal catalyst racemizes the undesired enantiomer. mdpi.com | Lipase (B570770) and Ru, V, or Fe complexes. mdpi.com | Conversion of racemic 2-pentanol to enantiopure this compound acetate (B1210297). |

| Sequential Chemoenzymatic Oxidation-Reduction | A chemical catalyst oxidizes a racemic alcohol to a ketone, followed by an enzymatic stereoselective reduction. rsc.org | Zr-Beta zeolite (oxidation) and Alcohol Dehydrogenase (reduction). rsc.org | Production of this compound from a racemic mixture. |

| Multi-Enzyme Cascades | Multiple enzymes are used in a one-pot reaction to convert a simple starting material into a complex chiral product. researchgate.netacs.org | Dehydrogenases, cyclases, thioesterases. acs.org | Synthesis of complex molecules starting from chiral alcohol precursors. |

Predictive Modeling and Artificial Intelligence in this compound Chemistry

The quest for optimal catalysts and reaction conditions for synthesizing chiral molecules like this compound is increasingly being aided by predictive modeling and artificial intelligence (AI). rsc.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, thereby accelerating the discovery and optimization of stereoselective syntheses. arxiv.org

Machine learning (ML) models are being developed to quantitatively predict the enantioselectivity of chemical transformations. arxiv.orgnih.gov These models use features extracted from the molecules involved in a reaction (substrate, catalyst, solvent) as inputs to predict the enantiomeric excess (e.e.) of the product. arxiv.org By capturing complex interactions between molecular features, these approaches can outperform traditional methods and guide chemists toward the most promising experimental conditions. nih.gov For instance, composite ML models that combine different algorithms have shown significant success in predicting the stereoselectivity of reactions catalyzed by chiral phosphoric acids. arxiv.org

Key applications of these computational approaches in the context of this compound chemistry include:

Virtual Screening of Catalysts: AI can rapidly screen large virtual libraries of potential catalysts to identify candidates with the highest predicted selectivity for the synthesis of this compound. This significantly reduces the experimental effort required for catalyst development. acs.org

Reaction Optimization: Predictive models can help optimize reaction parameters such as temperature, solvent, and reactant concentrations to maximize yield and enantioselectivity.

Mechanistic Insights: By analyzing the features that are most important for accurate predictions, these models can provide valuable insights into the underlying mechanisms of stereoselective reactions. nih.gov

The evolution of these predictive tools is a direct response to the increasing complexity of synthetic challenges, providing a powerful method to navigate the vast chemical space and accelerate the development of efficient synthetic routes. rsc.org

Table 3: Predictive Modeling Techniques in Asymmetric Synthesis

| Technique | Description | Application in this compound Chemistry |

| Machine Learning (ML) Models | Algorithms (e.g., Random Forest, LASSO) are trained on existing reaction data to predict stereoselectivity. arxiv.org | Predicting the enantiomeric excess for the asymmetric reduction of 2-pentanone with different catalysts. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the structural properties of molecules with their chemical activity or selectivity. | Identifying key structural features of a catalyst that lead to high enantioselectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that uses quantum mechanics to model the reaction center and molecular mechanics for the surrounding environment to calculate transition state energies. acs.org | Determining the most likely reaction pathway and predicting the stereochemical outcome for the formation of this compound. |

Exploration of Novel Synthetic Transformations and Applications for this compound as a Chiral Synthon

This compound is a valuable chiral building block, or "synthon," used in the asymmetric synthesis of more complex, high-value molecules like pharmaceuticals and natural products. synthesiswithcatalysts.comwikipedia.org A significant area of ongoing research is the exploration of novel ways to transform this simple chiral alcohol into diverse and structurally sophisticated compounds.

As a chiral synthon, the hydroxyl group and the stereocenter of this compound provide a strategic starting point for building molecular complexity. rug.nl Its utility is demonstrated in its application as a precursor for various chiral molecules. For example, chiral cyclopentenones, which are key intermediates in the synthesis of many bioactive compounds, can be synthesized from chiral precursors derived from simple alcohols. acs.org

Future research is focused on expanding the synthetic toolbox for this compound by:

Developing Novel C-C Bond Forming Reactions: Creating new methods to form carbon-carbon bonds at or near the chiral center of this compound would allow for the construction of complex carbon skeletons with precise stereochemical control. This includes exploring its use in asymmetric aldol (B89426) additions or allylation reactions. nih.gov

Functional Group Interconversions: Research into new and more efficient ways to convert the hydroxyl group of this compound into other functional groups (e.g., amines, halides, azides) would significantly broaden its applicability as a synthon. researchgate.net

The development of these novel transformations will further establish this compound as a versatile and indispensable chiral building block in modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and spectroscopic identifiers for (R)-(-)-2-pentanol in structural characterization?

- Answer : this compound (C₅H₁₂O, MW: 88.15 g/mol) is characterized by its chiral center at the second carbon, with a hydroxyl group (-OH) in the (R)-configuration. Key identifiers include:

- CAS Registry Number : 31087-44-2 .

- Stereoisomer-specific InChIKey : JYVLIDXNZAXMDK-YFKPBYRVSA-N .

- Physical Properties : Boiling point 119–120°C, refractive index (n²⁰/D) 1.405 .

- Spectroscopic Data : Electron ionization (EI) mass spectra show characteristic ions at m/z 45 (base peak), 55, 43, and 73 .

Q. What standard analytical techniques are recommended for determining enantiomeric purity of this compound?

- Answer : Chiral gas chromatography-mass spectrometry (GC-MS) is the gold standard. Key steps include:

- Column Selection : Use β-DEX-120 or CYCLOSIL-B capillary columns for enantiomer separation .